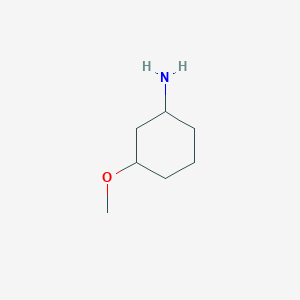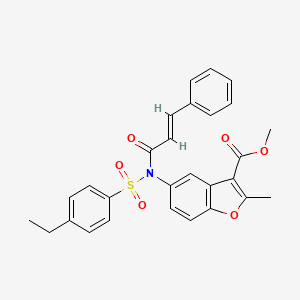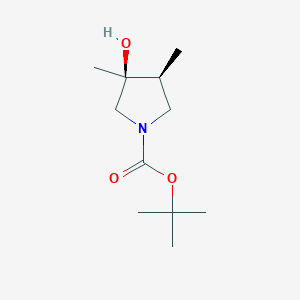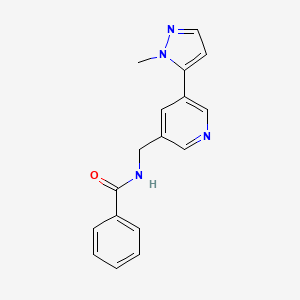![molecular formula C22H20N4OS B3014278 7-(4-methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole CAS No. 921859-95-2](/img/structure/B3014278.png)
7-(4-methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "7-(4-methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole" is a heterocyclic molecule that appears to be related to various research areas, including anticancer and antifungal activities. The structure of the compound suggests the presence of an imidazo[1,2,4]triazole core, which is a fused heterocyclic system known for its biological relevance. The methoxyphenyl and naphthalen-1-ylmethylthio substituents indicate potential interactions with biological targets.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, compounds with a benzimidazole core have been synthesized using o-phenylenediamine and naphthalene-1-acetic acid as starting materials through a series of steps, leading to various derivatives with potential anticancer activity . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could be employed, involving the construction of the imidazo[1,2,4]triazole core followed by the introduction of the methoxyphenyl and naphthalen-1-ylmethylthio groups.
Molecular Structure Analysis
The molecular structure of related azole derivatives has been established by techniques such as 1H NMR spectra and X-ray crystallographic analysis . These methods provide detailed information about the arrangement of atoms within the molecule and can confirm the presence of the desired substituents. The molecular structure is crucial for understanding the compound's interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of azole derivatives is influenced by the presence of the azole moiety, which can participate in various chemical reactions. The triazole ring, in particular, is known for its ability to coordinate with metals and engage in hydrogen bonding, which could be relevant for its biological activity . The methoxy group on the phenyl ring could also undergo demethylation under certain conditions, potentially altering the compound's properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of azole derivatives, such as solubility, melting point, and stability, are important for their practical application. For example, the thermal stability of related fluorescent triazole derivatives has been reported to be up to 300°C . These properties are determined by the molecular structure and can affect the compound's behavior in biological systems and its suitability for drug development.
Scientific Research Applications
Antioxidant and Anticancer Activity
Compounds structurally related to 7-(4-methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole have been studied for their potential antioxidant and anticancer activities. A study revealed that some derivatives exhibited significant antioxidant activity, surpassing that of known antioxidants like ascorbic acid. Furthermore, these compounds showed promising cytotoxic effects against certain cancer cell lines such as human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231, suggesting their potential in cancer therapy (Tumosienė et al., 2020).
Inhibition of Retinoic Acid 4-Hydroxylase
Another study focused on the synthesis and evaluation of similar compounds as inhibitors of retinoic acid 4-hydroxylase (CYP26). It was found that certain derivatives significantly inhibited CYP26, suggesting their potential therapeutic use in managing diseases related to retinoic acid metabolism (Gomaa et al., 2011).
Structural Analysis and Potential NLO Applications
The crystal structure of a related compound was analyzed, revealing significant intermolecular interactions. Furthermore, the compound demonstrated nonlinear optical (NLO) properties, indicating its potential use in NLO applications. This opens up possibilities for using such compounds in the field of material science, especially in the development of optical and photonic devices (Sowmya et al., 2018).
Safety And Hazards
This involves studying the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, etc.
Future Directions
This involves predicting or suggesting future research directions. It could be based on the current understanding of the compound.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some or all of this information might not be available. If you have a specific compound that is well-studied, I might be able to provide more detailed information.
properties
IUPAC Name |
7-(4-methoxyphenyl)-3-(naphthalen-1-ylmethylsulfanyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-27-19-11-9-18(10-12-19)25-13-14-26-21(25)23-24-22(26)28-15-17-7-4-6-16-5-2-3-8-20(16)17/h2-12H,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMDPWBGPBMMFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-[7-(4-ethoxyphenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B3014195.png)

![4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B3014198.png)


![3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B3014203.png)



![(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B3014209.png)
![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine](/img/structure/B3014210.png)
![[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B3014211.png)

![3-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B3014218.png)